4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- is a high purity synthetic carbohydrate that has been modified with methylation and glycosylation. It belongs to the oligosaccharide group and is often used in organic synthesis .
Preparation Methods
The synthesis of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- involves multiple steps. The compound is typically prepared by the benzoylation of 4-deoxy-4-fluoro-D-mannose. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective benzoylation of the hydroxyl groups.
Chemical Reactions Analysis
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex carbohydrates and glycosides. In medicinal chemistry, it is used to develop potential therapeutic agents. The compound’s unique structure makes it valuable for studying carbohydrate-protein interactions and enzyme mechanisms .
Mechanism of Action
The mechanism of action of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is also used in organic synthesis and serves as an intermediate for glucosylation reactions.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Used in the synthesis of disaccharides and D-glucose-6-phosphate.
The uniqueness of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- lies in its fluorine substitution, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-4,5,6-tribenzoyloxy-3-fluorooxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDGLUGFUHKLC-LSPAEZJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27FO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747492 |
Source
|
Record name | 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309463-38-4 |
Source
|
Record name | 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.